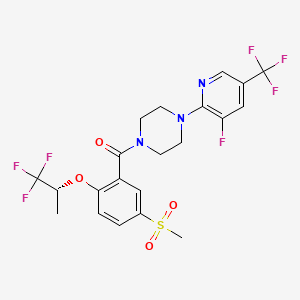

Bitopertin (R enantiomer)

Description

BenchChem offers high-quality Bitopertin (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bitopertin (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUGYIUSCYNSQR-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676592 | |

| Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845614-12-2 | |

| Record name | [4-[3-Fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845614-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Bitopertin (R-enantiomer) in NMDA Receptor Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitopertin (RG1678), the R-enantiomer of a potent and selective glycine transporter 1 (GlyT1) inhibitor, emerged as a promising therapeutic agent for modulating N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides an in-depth analysis of bitopertin's mechanism of action, supported by a compilation of preclinical and clinical data. It details the experimental methodologies employed to characterize its pharmacological profile and explores its journey from a potential treatment for schizophrenia to its current investigation in erythropoietic protoporphyria (EPP). This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in GlyT1 inhibition and NMDA receptor modulation.

Introduction: The Glycine Co-agonist Site of the NMDA Receptor as a Therapeutic Target

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation[1][2]. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms[3][4][5]. Direct agonism of the NMDA receptor carries the risk of excitotoxicity, leading researchers to explore alternative strategies to enhance its function. One such strategy is to increase the synaptic concentration of the co-agonist glycine by inhibiting its reuptake via the glycine transporter 1 (GlyT1)[6]. Bitopertin was developed with this therapeutic rationale.

Bitopertin: A Selective Glycine Transporter 1 (GlyT1) Inhibitor

Bitopertin is a potent and selective, non-competitive inhibitor of GlyT1[7]. By blocking GlyT1, bitopertin increases the extracellular concentration of glycine in the vicinity of the synapse, thereby enhancing the activation of NMDA receptors[8].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for bitopertin and other relevant GlyT1 inhibitors.

Table 1: In Vitro Binding Affinity and Potency of Bitopertin

| Parameter | Value | Species/Assay System | Reference |

| IC50 | 25 nM | GlyT1 uptake assay | --INVALID-LINK-- |

| EC50 | 9 nM | K562 cellular model of EPP (glycine uptake inhibition) | --INVALID-LINK-- |

| Ki | ~2 nM (for a similar pyrrolidine sulfonamide) | In vitro binding assays | BioCentury |

Table 2: Comparative In Vitro Potency of GlyT1 Inhibitors

| Compound | IC50 (nM) | Assay System | Reference |

| Bitopertin | 25 | GlyT1 uptake assay | --INVALID-LINK-- |

| Sarcosine | Weak inhibitor | N/A | --INVALID-LINK-- |

| ORG-24598 | N/A | N/A | --INVALID-LINK-- |

| ALX-5407 | N/A | N/A | --INVALID-LINK-- |

Table 3: Preclinical Pharmacokinetic Parameters of Bitopertin in Rats

| Parameter | Value | Route of Administration | Reference |

| Terminal Half-life (T1/2) | 35.06 - 110.32 h | Subcutaneous | --INVALID-LINK-- |

| Time to Maximum Concentration (Tmax) | 3.7 - 24.0 h | Subcutaneous | --INVALID-LINK-- |

| Clearance (CL) | 0.07 - 0.13 L/h/kg | Subcutaneous | --INVALID-LINK-- |

Table 4: Clinical Receptor Occupancy of Bitopertin

| Parameter | Value | Species | Study Type | Reference |

| Occ50 | 332 ng/mL | Baboon | PET Study | --INVALID-LINK-- |

| Occ50 | ~190 ng/mL | Human | PET Study | --INVALID-LINK-- |

Signaling Pathway of NMDA Receptor Modulation by Bitopertin

The following diagram illustrates the mechanism by which bitopertin modulates NMDA receptor signaling.

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize bitopertin. Note: These are generalized protocols and specific parameters may vary between individual studies.

Glycine Uptake Inhibition Assay

This assay is fundamental to determining the potency of GlyT1 inhibitors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. NMDA receptor hypofunction for schizophrenia revisited: perspectives from epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDAR Hypofunction Animal Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of Bitopertin (R-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitopertin, a potent and selective inhibitor of Glycine Transporter 1 (GlyT1), has emerged as a significant small molecule with therapeutic potential in diverse clinical applications. Initially investigated for the treatment of negative symptoms associated with schizophrenia by potentiating N-methyl-D-aspartate (NMDA) receptor function, its development has pivoted to treating rare hematologic disorders, specifically erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), by modulating heme biosynthesis. This guide provides a comprehensive technical overview of the R-enantiomer of Bitopertin, focusing on its chemical structure, physicochemical properties, synthesis, and detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

The R-enantiomer of Bitopertin is the biologically active stereoisomer. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone |

| Synonyms | RG1678, RO4917838 |

| CAS Number | 845614-12-2[1] |

| Molecular Formula | C₂₁H₂₀F₇N₃O₄S[1] |

| Molecular Weight | 543.46 g/mol [1] |

| SMILES | C--INVALID-LINK--OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F[1] |

Synthesis and Chiral Separation

The synthesis of Bitopertin involves a multi-step process culminating in the formation of the final product. A key aspect of its manufacturing is the stereoselective synthesis or chiral separation to isolate the desired R-enantiomer.

A patented synthesis method for Bitopertin utilizes 5-methylsulfonyl-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]benzoic acid as a starting material. This process involves a series of reactions including chlorination, acylation, deprotection, and condensation, followed by recrystallization to yield the final product with a high total yield. A significant advantage of this method is that the intermediates in each step do not require extensive purification.[2]

The chiral separation of Bitopertin enantiomers is crucial to isolate the pharmacologically active R-enantiomer. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). While the specific, proprietary method for Bitopertin is not publicly detailed, a general approach for the chiral separation of similar pharmaceutical compounds is outlined in the experimental protocols section.

Mechanism of Action and Signaling Pathways

Bitopertin's mechanism of action is centered on its potent and selective inhibition of Glycine Transporter 1 (GlyT1). This inhibition has distinct downstream effects depending on the therapeutic context.

Potentiation of NMDA Receptor Signaling (Schizophrenia)

In the central nervous system, GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist for the NMDA receptor. By inhibiting GlyT1, Bitopertin increases the extracellular concentration of glycine, thereby enhancing NMDA receptor-mediated neurotransmission. This was the rationale for its initial investigation as a treatment for the negative symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[1][3]

Caption: Bitopertin's potentiation of NMDA receptor signaling.

Modulation of Heme Biosynthesis (Erythropoietic Porphyrias)

In erythroid precursor cells, GlyT1 plays a crucial role in supplying glycine, a fundamental building block for heme synthesis. In erythropoietic porphyrias, genetic defects in the heme synthesis pathway lead to the accumulation of toxic intermediates, such as protoporphyrin IX (PPIX). By inhibiting GlyT1, Bitopertin reduces the uptake of glycine into these cells, thereby limiting the rate of heme synthesis and reducing the accumulation of PPIX.[1][2]

Caption: Bitopertin's modulation of the heme biosynthesis pathway.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic profiles of Bitopertin have been characterized in both preclinical species and humans.

Pharmacokinetics

| Parameter | Species | Value |

| Oral Bioavailability | Rat | 78% |

| Monkey | 56% | |

| Terminal Half-life (t½) | Rat | 5.8 h |

| Monkey | 6.4 h | |

| Human | ~40 h | |

| Clearance (CL) | Rat | Low |

| Monkey | Low | |

| Volume of Distribution (Vd) | Rat | Intermediate |

| Monkey | Intermediate |

Pharmacodynamics

| Parameter | Assay | Value |

| IC₅₀ (hGlyT1b) | [³H]glycine uptake | 25 ± 2 nM |

| IC₅₀ (mGlyT1b) | [³H]glycine uptake | 22 ± 5 nM |

| Kᵢ (hGlyT1b) | [³H]ORG24598 binding | 8.1 nM |

| Selectivity (vs. hGlyT2) | [³H]glycine uptake | >30 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Bitopertin.

Chiral HPLC Separation of Bitopertin Enantiomers

Objective: To separate the R- and S-enantiomers of a racemic mixture of Bitopertin.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives).

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio should be optimized.[4]

-

Racemic Bitopertin standard.

-

Reference standards for the pure R- and S-enantiomers.

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Dissolve the racemic Bitopertin standard in the mobile phase to a known concentration.

-

Inject a small volume of the dissolved standard onto the HPLC system.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

The two enantiomers will elute at different retention times.

-

Identify the peaks corresponding to the R- and S-enantiomers by injecting the pure reference standards under the same chromatographic conditions.

-

The resolution between the two peaks should be calculated to ensure adequate separation.

Caption: Workflow for chiral HPLC separation of Bitopertin enantiomers.

GlyT1 Inhibition Assay ([³H]glycine Uptake)

Objective: To determine the in vitro potency of Bitopertin in inhibiting glycine uptake via GlyT1.

Materials:

-

CHO or HEK293 cells stably expressing human GlyT1b.

-

Cell culture medium and reagents.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

[³H]glycine (radiolabeled glycine).

-

Bitopertin (R-enantiomer) stock solution.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate the GlyT1b-expressing cells in a suitable multi-well plate and grow to confluence.

-

On the day of the assay, wash the cells with assay buffer.

-

Prepare serial dilutions of Bitopertin in assay buffer.

-

Pre-incubate the cells with the different concentrations of Bitopertin or vehicle for a defined period at room temperature.

-

Initiate the glycine uptake by adding a solution containing a fixed concentration of [³H]glycine to each well.

-

Incubate for a short period (e.g., 10-20 minutes) at room temperature.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Bitopertin concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Microdialysis for Extracellular Glycine Measurement

Objective: To measure the effect of Bitopertin administration on extracellular glycine levels in the brain of a freely moving animal (e.g., rat).[5]

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Bitopertin formulation for oral or parenteral administration.

-

HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry) for glycine quantification.

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum) of an anesthetized rat using stereotaxic coordinates.

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[5]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

-

Administer Bitopertin to the animal.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the glycine concentration in the collected dialysate samples using a validated HPLC method.

-

Express the post-dose glycine levels as a percentage of the baseline levels to determine the effect of Bitopertin on extracellular glycine.

Conclusion

The R-enantiomer of Bitopertin is a well-characterized GlyT1 inhibitor with a dual mechanism of action that has led to its investigation in both central nervous system disorders and rare hematologic diseases. Its favorable pharmacokinetic profile and demonstrated pharmacodynamic effects in preclinical and clinical studies underscore its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Bitopertin and other novel GlyT1 inhibitors.

References

- 1. discmedicine.com [discmedicine.com]

- 2. CN104628679A - New synthesis method and intermediate of Bitopertin - Google Patents [patents.google.com]

- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Bitopertin (R-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitopertin, a potent and selective inhibitor of glycine transporter 1 (GlyT1), has garnered significant interest for its therapeutic potential in various neurological and hematological disorders. The biological activity of Bitopertin resides primarily in its (R)-enantiomer. This technical guide provides a comprehensive overview of the synthesis and purification of the (R)-enantiomer of Bitopertin. Detailed experimental protocols for the multi-step synthesis are presented, along with a robust method for chiral purification using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes a summary of the key quantitative data and a visualization of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Bitopertin, chemically known as [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone, is a small molecule inhibitor of GlyT1. By blocking the reuptake of glycine, Bitopertin increases its extracellular concentration, thereby modulating N-methyl-D-aspartate (NMDA) receptor function and heme biosynthesis. The (R)-enantiomer of the 2,2,2-trifluoro-1-methylethoxy side chain is the eutomer, responsible for the desired pharmacological activity. Consequently, the efficient and enantioselective synthesis or effective chiral resolution of Bitopertin is of paramount importance for its development as a therapeutic agent.

This guide outlines a synthetic strategy culminating in a racemic mixture of Bitopertin, followed by a detailed chiral HPLC method to isolate the desired (R)-enantiomer.

Synthesis of Racemic Bitopertin

The synthesis of racemic Bitopertin is a multi-step process involving the preparation of key intermediates followed by their coupling. The overall synthetic workflow is depicted below.

Experimental Protocols

2.1.1. Synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (Intermediate A)

-

Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridine, Piperazine, Triethylamine, Acetonitrile.

-

Procedure: To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile, add piperazine (1.2 eq) and triethylamine (1.5 eq). The reaction mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.

2.1.2. Synthesis of --INVALID-LINK--methanone (Racemic Precursor)

-

Materials: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (Intermediate A), 2-Hydroxy-5-methanesulfonyl-benzoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane.

-

Procedure: To a solution of 2-hydroxy-5-methanesulfonyl-benzoic acid (1.1 eq) in dichloromethane, add EDC (1.2 eq) and HOBt (1.2 eq). The mixture is stirred at room temperature for 30 minutes. Then, a solution of Intermediate A (1.0 eq) in dichloromethane is added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is diluted with dichloromethane and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

2.1.3. Synthesis of Racemic Bitopertin

-

Materials: --INVALID-LINK--methanone, Racemic 1,1,1-trifluoro-2-propanol, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Tetrahydrofuran (THF).

-

Procedure: To a solution of the racemic precursor (1.0 eq), racemic 1,1,1-trifluoro-2-propanol (1.5 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C, DIAD (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford racemic Bitopertin.

Purification of Bitopertin (R)-enantiomer

The separation of the enantiomers of Bitopertin is achieved by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak AD column (or equivalent amylose-based chiral stationary phase).

-

Mobile Phase: A mixture of n-hexane and ethanol. The exact ratio should be optimized to achieve baseline separation. A common starting point is 80:20 (v/v) n-hexane:ethanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Procedure: Dissolve the racemic Bitopertin in a minimal amount of the mobile phase. Inject the solution onto the chiral column. The two enantiomers will elute at different retention times. Collect the fraction corresponding to the desired (R)-enantiomer. The enantiomeric purity of the collected fraction should be confirmed by analytical chiral HPLC.

Quantitative Data

The following table summarizes typical data obtained during the synthesis and purification process. Please note that yields and retention times may vary depending on the specific reaction and chromatographic conditions.

| Parameter | Value |

| Synthesis Yields | |

| Intermediate A | 85-95% |

| Racemic Precursor | 70-85% |

| Racemic Bitopertin | 60-75% |

| Chiral HPLC Purification | |

| Retention Time (S-enantiomer) | ~12 min |

| Retention Time (R-enantiomer) | ~15 min |

| Enantiomeric Excess (after purification) | >99% |

| Purity (by HPLC) | |

| Chemical Purity (after purification) | >98% |

Mechanism of Action: GlyT1 Inhibition and Heme Biosynthesis Modulation

Bitopertin's primary mechanism of action is the inhibition of the glycine transporter 1 (GlyT1). In the central nervous system, this leads to increased synaptic glycine levels, which co-agonizes NMDA receptors. In erythroid precursor cells, GlyT1 is crucial for glycine uptake, a rate-limiting step in heme biosynthesis. By inhibiting GlyT1, Bitopertin reduces intracellular glycine availability, thereby modulating heme production. This is particularly relevant in conditions like erythropoietic protoporphyria, where the accumulation of toxic heme precursors is a key pathological feature.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of the (R)-enantiomer of Bitopertin. The described synthetic route is robust and scalable, while the chiral HPLC method allows for the efficient isolation of the desired enantiomer with high purity. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the full therapeutic potential of Bitopertin. Further optimization of reaction conditions and purification parameters may be necessary depending on the specific laboratory setup and scale of production.

Preclinical Research on Bitopertin (R enantiomer) for Schizophrenia: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a severe and chronic mental disorder characterized by a heterogeneous mix of symptoms, broadly categorized as positive, negative, and cognitive.[1] While existing antipsychotic medications, which primarily target dopaminergic systems, can be effective for positive symptoms, they offer limited efficacy for the debilitating negative and cognitive symptoms.[2] This therapeutic gap has driven research into alternative neurobiological pathways, with the glutamate hypothesis of schizophrenia emerging as a key area of investigation.[2] This hypothesis posits that hypofunction of the N-methyl-D-aspartate receptor (NMDAR), a crucial component of glutamatergic neurotransmission, contributes significantly to the pathophysiology of the disorder.[3][4]

Bitopertin (formerly RG1678) is a selective inhibitor of the Glycine Transporter 1 (GlyT1).[5][6] By blocking the reuptake of glycine—an essential co-agonist at the NMDAR—Bitopertin aims to increase synaptic glycine concentrations, thereby enhancing NMDAR-mediated signaling.[7] This whitepaper provides an in-depth technical overview of the core preclinical research that profiled Bitopertin as a potential treatment for the negative and cognitive symptoms of schizophrenia.

Mechanism of Action: GlyT1 Inhibition and NMDAR Potentiation

The NMDAR requires the binding of both glutamate and a co-agonist, either glycine or D-serine, for its activation. Synaptic glycine levels are tightly regulated by GlyT1, a sodium- and chloride-dependent transporter predominantly located on glial cells surrounding synapses. By inhibiting GlyT1, Bitopertin reduces the clearance of glycine from the synaptic cleft. The resulting increase in extracellular glycine availability enhances the probability of co-agonist binding to the NMDAR, thus potentiating receptor function in response to glutamate release. This mechanism is intended to ameliorate the hypothesized NMDAR hypofunction in schizophrenia.

Caption: Mechanism of Action of Bitopertin.

Preclinical Pharmacodynamics and Target Engagement

A critical first step in preclinical evaluation was to confirm that Bitopertin could cross the blood-brain barrier and engage its target, GlyT1, to a sufficient degree to elicit a neurochemical change. Studies in rodents demonstrated that administration of Bitopertin leads to a dose-dependent increase in glycine concentrations in both the cerebrospinal fluid (CSF) and the prefrontal cortex (PFC), a brain region highly implicated in schizophrenia.[3]

| Parameter | Species | Tissue | Effect | Reference |

| Glycine Levels | Rat | CSF | Dose-dependent increase | [3] |

| Glycine Levels | Rat | Prefrontal Cortex (PFC) | Dose-dependent increase | [3] |

| Max Glycine Increase | Rat | CSF | ~2.3-fold increase at the highest dose | [1] |

Experimental Protocol: Measurement of CNS Glycine Levels

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: Bitopertin is administered orally (p.o.) or subcutaneously (s.c.) at various doses (e.g., 3, 10, 30 mg/kg). A vehicle control group is included.

-

Sample Collection:

-

CSF: At a specified time post-dosing, animals are anesthetized, and CSF is collected from the cisterna magna.

-

PFC: Animals are euthanized, brains are rapidly extracted, and the PFC is dissected on an ice-cold plate.

-

-

Sample Processing: Brain tissue is homogenized. Both CSF and tissue homogenates are subjected to protein precipitation.

-

Quantification: Glycine concentrations in the resulting supernatants are determined using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection after derivatization.

-

Data Analysis: Glycine levels in drug-treated groups are compared to the vehicle control group to determine the percentage or fold-increase.

Efficacy in Preclinical Models of Schizophrenia

To model specific symptom domains of schizophrenia, researchers utilize various pharmacological and behavioral paradigms in animals.

Cognitive Deficits

NMDAR antagonists, such as MK-801 and phencyclidine (PCP), are used to induce cognitive impairments in rodents that are thought to mimic those seen in schizophrenia.[3] Preclinical studies demonstrated that Bitopertin could reverse these deficits.

| Model | Species | Behavioral Assay | Bitopertin Effect | Reference |

| MK-801 Induced | Mouse | Spontaneous Alternation | Reduced working memory deficits | [3] |

| Intact Animal | Rat | Social Recognition Test | Enhanced recognition memory | [3] |

| Intact Animal | Non-human Primate | Delayed-Match-to-Sample | Improved performance | [1] |

Experimental Protocol: MK-801-Induced Deficit in Spontaneous Alternation

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Apparatus: A Y-maze with three identical arms.

-

Procedure:

-

Acclimation: Mice are habituated to the testing room.

-

Drug Pre-treatment: Mice are administered Bitopertin or vehicle.

-

Induction of Deficit: After a set pre-treatment time (e.g., 30 minutes), the NMDAR antagonist MK-801 (e.g., 0.15 mg/kg, s.c.) is administered to induce a working memory deficit.

-

Testing: After another interval (e.g., 30 minutes), each mouse is placed at the end of one arm and allowed to explore the maze freely for a defined period (e.g., 8 minutes).

-

-

Data Collection: The sequence of arm entries is recorded. An "alternation" is defined as entries into three different arms on consecutive occasions (e.g., ABC, CAB).

-

Data Analysis: The percentage of alternation is calculated as (Number of Alternations / (Total Arm Entries - 2)) * 100. The effect of Bitopertin is measured by its ability to significantly increase the percentage of alternation compared to the MK-801 + vehicle group.

Caption: Workflow for NMDAR Antagonist Models.

Negative and Social Symptoms

The efficacy of Bitopertin in models of negative symptoms was less clear. Studies using PCP-induced social interaction deficits or measuring motivation in a progressive ratio task did not show a significant therapeutic effect.[3]

| Model | Species | Behavioral Assay | Bitopertin Effect | Reference |

| PCP Induced | Rat | Social Interaction Test | No significant effect on social deficits | [3] |

| Intact Animal | Rat | Progressive Ratio Task | Did not alter effort-related responding | [3] |

Dose-Response Relationship

A key finding from preclinical research was the characterization of an inverted U-shaped dose-response curve for Bitopertin's efficacy.[1] This suggests that both low and high levels of GlyT1 inhibition are less effective than an optimal, intermediate level of inhibition. Preclinical data indicated that a low to medium target engagement of less than 50% was sufficient to achieve optimal pro-cognitive effects.[1] This finding was crucial for guiding dose selection in clinical trials, as it predicted that higher doses would not necessarily yield greater efficacy and could, in fact, be less effective.[1][7]

Caption: Inverted U-Shaped Dose-Response Curve.

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in rats were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Bitopertin. The compound exhibited slow absorption and elimination, with a very long terminal half-life, supporting the potential for once-daily dosing.[8] The exposure (AUC) was found to be linear with the dose.[8]

| Parameter | Species | Route | Doses (mg/kg) | Value | Reference |

| AUC0-∞ (ng/mL*h) | Female Rat | s.c. | 0.03 - 3 | 439.6 - 34,018.9 | [8] |

| Tmax (h) | Female Rat | s.c. | 0.03 - 3 | 3.7 - 24.0 | [8] |

| T1/2 (h) | Female Rat | s.c. | 0.03 - 3 | 35.06 - 110.32 | [8] |

| Clearance (L/h/kg) | Female Rat | s.c. | 0.03 - 3 | 0.07 - 0.13 | [8] |

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model: Female Sprague-Dawley rats.[8]

-

Drug Administration: A single dose of Bitopertin is administered via intravenous (i.v.) or subcutaneous (s.c.) routes at multiple dose levels.[8]

-

Blood Sampling: Blood samples are collected serially from the tail vein or other appropriate site at multiple time points before and after administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 h).

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Quantification: Plasma concentrations of Bitopertin are determined using a validated HPLC with tandem mass spectrometry (LC-MS/MS) method.

-

PK Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as AUC, Cmax, Tmax, clearance (CL), volume of distribution (Vz), and terminal half-life (T1/2).[8]

Preclinical Safety and Tolerability

In preclinical toxicology studies, Bitopertin was found to be safe and well-tolerated.[1] Notably, unlike some earlier sarcosine-based GlyT1 inhibitors, Bitopertin did not produce adverse effects on locomotion or respiration in rodent models, which were considered significant toxicological concerns.[1]

Conclusion

The preclinical data package for Bitopertin provided a strong rationale for its investigation in schizophrenia. It demonstrated CNS target engagement, efficacy in reversing NMDAR antagonist-induced cognitive deficits, and a well-defined, inverted U-shaped dose-response relationship that suggested optimal efficacy at partial GlyT1 occupancy.[1][3] These findings, combined with a favorable safety profile, supported its transition into clinical development.[1] While Bitopertin ultimately failed to meet its primary endpoints in Phase III trials for schizophrenia, the preclinical research was a critical and well-executed component of its development, providing valuable insights into the therapeutic potential and challenges of modulating the glutamatergic system for the treatment of schizophrenia.[9][10]

References

- 1. discmedicine.com [discmedicine.com]

- 2. researchgate.net [researchgate.net]

- 3. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bitopertin - Wikipedia [en.wikipedia.org]

- 6. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]

- 7. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bitopertin (R enantiomer)

Compound: Bitopertin (R enantiomer) CAS Number: 845614-12-2 Development Codes: RG1678 (R enantiomer), RO4917838 (R enantiomer)

Executive Summary

Bitopertin is a potent, selective, and orally bioavailable small-molecule inhibitor of Glycine Transporter 1 (GlyT1).[1][2] Initially developed by Roche for the treatment of negative symptoms associated with schizophrenia, it failed to meet primary endpoints in Phase III trials.[3][4][5] Subsequently, its unique mechanism of modulating heme biosynthesis has led to its repositioning for the treatment of rare hematologic disorders, specifically erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLPP).[1][6] In this indication, Bitopertin has demonstrated significant reductions in the primary pathogenic driver, protoporphyrin IX (PPIX), and shown clinical improvements in photosensitivity.[7][8] Disc Medicine, having licensed the compound from Roche, has submitted a New Drug Application (NDA) to the U.S. FDA for accelerated approval in EPP.[9] This guide provides a comprehensive technical overview of Bitopertin's chemistry, mechanism of action, pharmacology, and clinical development for researchers and drug development professionals.

Chemical and Physical Properties

Bitopertin is a piperazine derivative with a complex chemical structure. The R enantiomer is the specific stereoisomer under development.

| Property | Value | Reference |

| CAS Number | 845614-12-2 | [10][11] |

| Molecular Formula | C₂₁H₂₀F₇N₃O₄S | [3][10] |

| Molar Mass | 543.46 g·mol⁻¹ | [3][10] |

| IUPAC Name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone | [3] |

| SMILES | C--INVALID-LINK--C(F)(F)F | [10] |

Mechanism of Action

Bitopertin's mechanism of action is centered on the potent and selective inhibition of Glycine Transporter 1 (GlyT1).[3] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the extracellular space, thereby regulating its concentration.[12] This inhibition has two distinct, tissue-specific therapeutic implications.

Central Nervous System (CNS): NMDA Receptor Modulation

In the CNS, glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[12][13] The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the negative and cognitive symptoms of the disorder.[14] By inhibiting GlyT1 in the brain, Bitopertin increases synaptic glycine levels, enhancing the activation of NMDA receptors by glutamate.[13][14] This was the rationale for its initial development for schizophrenia.[3][14]

Erythroid Precursors: Heme Biosynthesis Modulation

GlyT1 is highly expressed on erythroid precursors (developing red blood cells) in the bone marrow.[7][15] These cells have a massive demand for glycine, which is the essential starting substrate for heme synthesis, combining with succinyl-CoA in a reaction catalyzed by ALAS2.[7][15] In EPP and XLPP, genetic defects in the heme synthesis pathway lead to the accumulation of the toxic phototoxic intermediate, Protoporphyrin IX (PPIX).[2][16] By inhibiting GlyT1 on these cells, Bitopertin limits the uptake of extracellular glycine, reducing the overall flux through the heme synthesis pathway.[1][15] This, in turn, decreases the production and accumulation of PPIX.[2][7] This substrate reduction therapy is the basis for its use in erythropoietic porphyrias.

Pharmacokinetics

Bitopertin exhibits favorable pharmacokinetic properties, including oral availability and a long half-life, supporting once-daily dosing.[7] Preclinical and clinical studies have characterized its profile.

Preclinical Pharmacokinetics (Rat)

Studies in female Sprague-Dawley rats have detailed the pharmacokinetic profile following subcutaneous and intravenous administration. The compound is characterized by slow absorption and elimination.[17][18]

| Parameter | Subcutaneous (0.03 - 3 mg/kg) | Intravenous (0.1 mg/kg) | Reference |

| Tmax (h) | 3.7 - 24.0 | N/A | [17][18] |

| T₁/₂ (h) | 35.06 - 110.32 | N/A | [17][18] |

| AUC₀-∞ (ng·h/mL) | 439.6 - 34,018.9 | N/A | [17][18] |

| CL (L/h/kg) | 0.07 - 0.13 | N/A | [17][18] |

Human Pharmacokinetics

In humans, Bitopertin has a long half-life of approximately 40 hours.[7] Physiologically based pharmacokinetic (PBPK) modeling has been successfully used to predict its behavior from preclinical data to clinical outcomes.[19] Simulations indicated that when the oral dose exceeds 50 mg, solubility may limit the fraction of the dose absorbed.[19] A study in healthy male volunteers showed that Bitopertin dose-dependently increases glycine levels in the cerebrospinal fluid (CSF), confirming target engagement in the CNS.[20]

Preclinical Studies

Extensive preclinical work has validated the mechanism of action of Bitopertin in various disease models.

EPP/XLPP In Vitro and In Vivo Models

Proof-of-concept studies have demonstrated Bitopertin's efficacy in reducing PPIX in relevant models.[2]

-

Cellular Models: In a K562 erythroid cell line engineered with an EPP genotype (via CRISPR-Cas9), Bitopertin reduced PPIX accumulation.[2] Similar reductions were seen in CD34+ human hematopoietic stem cells where the FECH gene was knocked down using shRNA.[2]

-

Animal Models: In the Fechm1Pas mouse model of EPP and the Alas2Q548X mouse model of XLPP, oral administration of Bitopertin significantly reduced erythrocyte and plasma PPIX levels.[2][7] This reduction in PPIX also led to an amelioration of liver disease in the EPP mouse model.[7]

Diamond-Blackfan Anemia (DBA) Models

Preclinical studies have explored Bitopertin for DBA, a congenital bone marrow failure syndrome. In marrow cells from DBA patients and in RPS19-deficient CD34+ cells, Bitopertin improved erythroid expansion.[21] In Rpl11 haploinsufficient mice, Bitopertin treatment resulted in a dose-dependent improvement in anemia.[21]

Clinical Development

Bitopertin has been evaluated in over 4,000 human subjects across multiple clinical programs, establishing a broad safety database.[2][6][7]

Schizophrenia

Numerous Phase II and III trials investigated Bitopertin as an adjunctive therapy for persistent negative symptoms or suboptimally controlled positive symptoms of schizophrenia.

-

Phase II: A proof-of-concept study showed a significant improvement in the Negative Symptom Factor Score (NSFS) from baseline, particularly at the 10 mg and 30 mg doses.[3][22]

-

Phase III: A series of large-scale Phase III trials (e.g., FlashLyte, DayLyte, SearchLyte) ultimately failed to demonstrate a statistically significant separation from placebo on the primary endpoints.[4][5][23] While the drug was generally safe and well-tolerated, the lack of efficacy led to the discontinuation of its development for schizophrenia.[3][4]

Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP)

Development for EPP and XLP has been highly promising, with Bitopertin positioned as a potential first-in-class disease-modifying therapy.[1]

| Trial Name | Phase | Design | Key Findings | Reference |

| BEACON | 2 | Open-label | Significant, dose-dependent reduction in whole-blood PPIX (approx. 40% with 60 mg dose).[7][8] Improved light tolerance and a >90% reduction in phototoxic reactions.[8][24] | [7][8][24] |

| AURORA | 2 | Randomized, double-blind, placebo-controlled | Confirmed significant PPIX reduction and improvements in light tolerance and quality of life.[9] | [9] |

| APOLLO | 3 | Randomized, double-blind, placebo-controlled | Confirmatory study to support full approval.[9][25] | [9][25] |

| HELIOS | - | Open-label extension | To assess long-term safety and efficacy.[9] | [9] |

Based on the strength of the Phase 2 data, an NDA was submitted to the FDA under the accelerated approval pathway in September 2025.[9]

Safety and Tolerability

Across trials in both schizophrenia and EPP, Bitopertin has demonstrated an acceptable safety profile.[5][7]

-

Common Adverse Events: The most frequently reported adverse events are generally mild and transient, including dizziness, headache, and nausea.[6][24]

-

Hematologic Effects: A predictable, on-target effect is a dose-dependent, but typically clinically negligible, reduction in hemoglobin, resulting in hypochromic and microcytic red blood cells.[7] In EPP trials, this did not lead to significant anemia-related adverse events.[7][24]

Experimental Protocols

The following are representative protocols based on published methodologies. Researchers should adapt and optimize these for their specific experimental contexts.

Protocol: Generation of K562-EPP Cellular Model

Objective: To create a human erythroid cell line that recapitulates the EPP genotype and phenotype (PPIX accumulation).

Methodology (based on[2]):

-

Cell Culture: Culture K562 cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

CRISPR-Cas9 Design: Design guide RNAs (gRNAs) targeting the FECH gene to (a) introduce a knockout (KO) null allele via non-homologous end joining and (b) introduce the common hypomorphic variant c.315-48T>C via homology-directed repair (HDR) using a single-stranded oligodeoxynucleotide (ssODN) repair template.

-

Transfection: Co-transfect K562 cells with plasmids encoding Cas9, the gRNAs, and the ssODN template using electroporation (e.g., Neon™ Transfection System).

-

Clonal Selection: Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Genotype Screening: Expand clones and screen for the desired FECH IVS3-48C/KO genotype using PCR amplification of the target region followed by Sanger sequencing.

-

Phenotype Confirmation: Validate the EPP phenotype by measuring protoporphyrin IX (PPIX) levels. Lyse a known number of cells, extract porphyrins, and quantify PPIX using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare levels to wild-type K562 cells to confirm significant accumulation.

Protocol: Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of Bitopertin in rats following administration.

Methodology (based on[17]):

-

Animal Model: Use female Sprague-Dawley rats. House under standard conditions with ad libitum access to food and water.

-

Drug Formulation: Prepare Bitopertin in a suitable vehicle for subcutaneous (s.c.) or intravenous (i.v.) administration.

-

Dosing: Administer the formulated drug at desired concentrations (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg for s.c.; 0.1 mg/kg for i.v.).

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or other appropriate site into EDTA-coated tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 h post-dose).

-

Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Thaw plasma samples and perform protein precipitation (e.g., with acetonitrile containing an internal standard).

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant using a validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method to quantify Bitopertin concentrations.

-

-

Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (T₁/₂), and clearance (CL).

Conclusion

Bitopertin (R enantiomer) is a well-characterized GlyT1 inhibitor with a dual mechanism of action affecting both CNS and hematologic pathways. While its journey as a potential therapy for schizophrenia was unsuccessful in late-stage trials, its fundamental ability to modulate heme biosynthesis by limiting glycine substrate has paved a new and promising path. Strong preclinical and Phase II clinical data in erythropoietic protoporphyrias have demonstrated its potential as the first disease-modifying therapy for these debilitating conditions, highlighting a successful drug repositioning strategy based on a deep understanding of its core biological function.

References

- 1. discmedicine.com [discmedicine.com]

- 2. discmedicine.com [discmedicine.com]

- 3. Bitopertin - Wikipedia [en.wikipedia.org]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]

- 7. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Disc Medicine Announces Submission of New Drug Application (NDA) to US FDA for Accelerated Approval of Bitopertin for Patients with Erythropoietic Protoporphyria (EPP) - BioSpace [biospace.com]

- 10. Bitopertin R enantiomer | 845614-12-2 | VIB61412 [biosynth.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Physiologically based pharmacokinetic modelling to predict single- and multiple-dose human pharmacokinetics of bitopertin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discmedicine.com [discmedicine.com]

- 21. ashpublications.org [ashpublications.org]

- 22. Efficacy and Safety of Bitopertin in Patients with Schizophrenia and Predominant Negative Symptoms: Subgroup Analysis of Japanese Patients from the Global Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficacy and safety of adjunctive bitopertin versus placebo in patients with suboptimally controlled symptoms of schizophrenia treated with antipsychotics: results from three phase 3, randomised, double-blind, parallel-group, placebo-controlled, multicentre studies in the SearchLyte clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. longdom.org [longdom.org]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

Discovery and history of Bitopertin development

An In-Depth Technical Guide to the Discovery and Development of Bitopertin

Introduction

Bitopertin (formerly RG1678 or RO-4917838) is a selective, orally available small-molecule inhibitor of Glycine Transporter 1 (GlyT1). Its development trajectory provides a compelling case study in drug repurposing, beginning with a large-scale program in neuropsychiatry and pivoting to a focused application in rare hematologic diseases. This guide details the history of Bitopertin's discovery, its dual mechanisms of action, and the key experimental and clinical findings that have shaped its journey.

Initially developed by Roche starting in 2001, Bitopertin was investigated as a novel treatment for the negative symptoms of schizophrenia.[1][2] The therapeutic hypothesis was centered on the potentiation of N-methyl-D-aspartate (NMDA) receptor function in the brain.[3] Despite promising Phase II results, the extensive Phase III program ultimately failed to meet its primary endpoints, leading to the discontinuation of its development for schizophrenia in 2014.[4][5]

A key pharmacological observation from the schizophrenia trials—a consistent, dose-dependent reduction in hemoglobin—paved the way for Bitopertin's second life.[6] This side effect was correctly attributed to GlyT1 inhibition in erythroid precursor cells, which limits the glycine supply essential for heme biosynthesis.[7] In 2021, Disc Medicine licensed the global rights to Bitopertin to develop it as a first-in-class, disease-modifying therapy for erythropoietic protoporphyria (EPP) and other related disorders.[6][7] As of late 2025, Disc Medicine has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for accelerated approval of Bitopertin for the treatment of EPP.[8][9]

Part 1: Development for Schizophrenia

Discovery and Rationale

The development of Bitopertin was rooted in the glutamate hypothesis of schizophrenia, which posits that hypofunction of the NMDA receptor contributes to the negative and cognitive symptoms of the disorder.[3] Glycine is an obligatory co-agonist with glutamate for the activation of NMDA receptors.[10] By inhibiting GlyT1, the primary transporter responsible for clearing glycine from the synaptic cleft, Bitopertin was designed to increase extracellular glycine concentrations, thereby enhancing NMDA receptor signaling.[3][10]

The project was initiated by Roche in 2001, a period when the first potent and selective GlyT1 inhibitors were being described in the scientific community.[2] Through a high-throughput screening and lead optimization campaign, Bitopertin (RG1678) was selected as a clinical candidate in early 2004 due to its promising preclinical profile, including high potency, good oral bioavailability, and a long half-life suitable for once-daily dosing.[2]

Mechanism of Action: NMDA Receptor Modulation

The proposed mechanism for Bitopertin in schizophrenia involves the potentiation of glutamatergic neurotransmission. By blocking GlyT1 on glial cells surrounding synapses, the reuptake of glycine is inhibited, leading to its accumulation in the synaptic cleft. This increased availability of glycine enhances the activation of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.

Clinical Development for Schizophrenia

Phase I studies, initiated in December 2005, showed that Bitopertin was safe and well-tolerated, with a terminal half-life of approximately 40 hours, confirming the potential for once-daily dosing.[2] A subsequent study in healthy volunteers demonstrated that Bitopertin dose-dependently increased glycine levels in cerebrospinal fluid (CSF), providing the first proof of mechanism in humans.[2]

A Phase II proof-of-concept study (NCT00616798) involving 323 patients with predominant negative symptoms of schizophrenia showed promising results.[11] After 8 weeks, patients treated with 10 mg/day of Bitopertin showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) negative factor score compared to placebo.[11] Notably, the study revealed an inverted U-shaped dose-response curve, with the 10 mg and 30 mg doses showing efficacy, but not the 60 mg dose.[2][11] The optimal effect was observed at a GlyT1 occupancy of less than 50%.[2]

These encouraging results led to the initiation of a large Phase III program, known as "SearchLyte," which included six clinical trials.[6][12] However, in January 2014, Roche announced that the first two of these trials failed to meet their primary endpoints.[10] By April 2014, after further negative results, the majority of the Phase III trials were discontinued due to lack of efficacy.[5][13]

| Trial Identifier | Phase | N | Treatment Arms | Primary Endpoint | Key Finding | Reference |

| NCT00616798 | II | 323 | Placebo, Bitopertin (10, 30, 60 mg/day) | Change in PANSS Negative Factor Score at Week 8 | Significant improvement with 10 mg (-25%) and 30 mg (-25%) vs. Placebo (-19%) | [11] |

| FlashLyte (NN25310) | III | 594 | Placebo, Bitopertin (10, 20 mg/day) | Change in PANSS Negative Factor Score at Week 24 | No statistically significant difference from placebo | [13] |

| DayLyte (WN25309) | III | 605 | Placebo, Bitopertin (5, 10 mg/day) | Change in PANSS Negative Factor Score at Week 24 | No statistically significant difference from placebo | [13] |

| SunLyte (WN25308) | III | N/A | Placebo, Bitopertin | Change in PANSS Negative Factor Score at Week 24 | Terminated early for futility | [13] |

Part 2: Repurposing for Hematologic Disorders

A Strategic Pivot: From Brain to Blood

The transition of Bitopertin's development from neurology to hematology was prompted by a consistently observed, dose-dependent, and reversible reduction in hemoglobin in participants of the schizophrenia trials.[6][14] This was recognized not as a toxicity issue, but as an on-target pharmacological effect of GlyT1 inhibition. GlyT1 is highly expressed on developing red blood cells (erythroid precursors), where it transports the large amounts of extracellular glycine required for the first and rate-limiting step of heme biosynthesis.[7][15] By limiting glycine uptake, Bitopertin effectively downregulates heme production.[7]

This mechanism presented a novel therapeutic strategy for erythropoietic protoporphyria (EPP), a rare genetic disorder caused by a deficiency in the enzyme ferrochelatase (FECH).[15] This deficiency leads to the accumulation of the heme precursor protoporphyrin IX (PPIX), a photoactive molecule that causes severe pain and skin damage upon exposure to sunlight.[7][15] By reducing the upstream supply of glycine, Bitopertin was hypothesized to decrease the production and accumulation of toxic PPIX.[15]

Mechanism of Action: Heme Biosynthesis Modulation

In erythroid precursors, the synthesis of heme begins in the mitochondria with the condensation of glycine and succinyl-CoA by the enzyme ALAS2. GlyT1 is a key transporter that supplies the necessary glycine for this high-demand process. By inhibiting GlyT1, Bitopertin reduces the intracellular glycine pool available to ALAS2, thereby decreasing the overall flux through the heme synthesis pathway and reducing the accumulation of PPIX in EPP.

Preclinical and Clinical Development for EPP

Disc Medicine, after licensing Bitopertin from Roche in May 2021, initiated a development program for EPP and other porphyrias.[8][16]

-

Preclinical Studies: In vitro studies using a K562 cellular model of EPP (created using CRISPR-Cas9 to mimic the disease genotype) demonstrated that Bitopertin could significantly reduce PPIX levels.[15] In vivo studies using mouse models of EPP and X-linked protoporphyria (XLPP) also showed that Bitopertin treatment reduced PPIX accumulation without causing significant effects on hemoglobin levels.[15]

-

Clinical Trials: The clinical development program for EPP included several key studies:

-

BEACON (Phase 2, Open-Label): This study provided the initial proof-of-concept in EPP patients, demonstrating that Bitopertin treatment led to significant reductions in PPIX levels.[9][16]

-

AURORA (Phase 2, Placebo-Controlled): This trial confirmed the findings of the BEACON study. Treatment with 60 mg of Bitopertin resulted in a significant and sustained decrease in whole-blood PPIX levels (a 40% reduction compared to placebo).[9][14] The trial also showed improvements in light tolerance and quality of life.[9]

-

HELIOS (Open-Label Extension): This long-term study demonstrated that Bitopertin was safe and well-tolerated for over two years of use, with sustained reductions in PPIX.[8][9]

-

APOLLO (Phase 3, Confirmatory): This ongoing trial is designed to confirm the clinical benefits of Bitopertin in a larger patient population.[9][17]

-

On September 29, 2025, Disc Medicine announced the submission of an NDA to the FDA seeking accelerated approval for Bitopertin for the treatment of EPP in patients aged 12 and older, with a decision anticipated in late 2025 or early 2026.[8][18][19]

| Trial Identifier | Phase | N | Treatment Arms | Primary Endpoint | Key Finding | Reference |

| BEACON (NCT05202BEACON) | II | 22 | Bitopertin (20, 60 mg/day) | Change in PPIX levels | Significant, dose-dependent reductions in PPIX | [9][16] |

| AURORA (NCT052AURORA) | II | 75 | Placebo, Bitopertin (20, 60 mg/day) | Change in PPIX levels | 40% reduction in whole-blood PPIX with 60 mg dose vs. placebo (p < 0.001) | [9][14] |

| HELIOS (NCT052HELIOS) | OLE | N/A | Bitopertin (20, 60 mg/day) | Long-term safety and efficacy | Sustained PPIX reduction; safe and well-tolerated for >2 years | [8][9] |

Experimental Protocols & Methodologies

GlyT1 Inhibition and Preclinical Efficacy (Schizophrenia)

-

Screening Cascade: The lead identification and optimization phase at Roche utilized a multi-step screening cascade. This involved initial high-throughput screening for GlyT1 inhibition, followed by secondary assays to assess selectivity against other transporters and receptors. Promising compounds were then evaluated for their pharmacokinetic properties in rats and monkeys, including plasma clearance, oral bioavailability, and half-life, before being selected for further development.[2]

-

PCP-Induced Hyperlocomotion Model: This animal model is used to screen for antipsychotic-like activity. Mice or rats are treated with phencyclidine (PCP), an NMDA receptor antagonist, which induces hyperlocomotor activity, mimicking certain psychotic symptoms. The ability of a test compound (e.g., Bitopertin) to reverse this hyperactivity is measured as an indicator of potential efficacy.[2]

-

CSF Glycine Measurement: To establish proof of mechanism in humans, a clinical study was conducted in healthy male volunteers. Participants received once-daily doses of Bitopertin (3, 10, 30, or 60 mg) for 10 days. Cerebrospinal fluid was collected at baseline and after treatment to measure changes in glycine concentration via validated analytical methods, demonstrating a dose-dependent increase.[2]

PPIX Reduction and Preclinical Efficacy (EPP)

-

K562 Cellular Model of EPP: To create a human cell-based model of EPP, K562 erythroleukemia cells were genetically engineered using CRISPR-Cas9. The editing process involved knocking down one ferrochelatase (FECH) allele and introducing a common hypomorphic variant (c.315-48C) on the other allele to replicate the genetic basis of the disease. These engineered cells were then cultured and treated with varying concentrations of Bitopertin. Protoporphyrin IX levels were subsequently quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to determine the half-maximal effective concentration (EC50).[15]

-

EPP Mouse Models: Preclinical in vivo efficacy was tested in established mouse models of EPP (Fechm1Pas) and XLPP (Alas2Q548X). These mice were fed a diet containing Bitopertin (e.g., 100 ppm) for a period of 8 weeks. At the end of the treatment period, whole blood was collected to measure PPIX and hemoglobin levels to assess both efficacy (PPIX reduction) and potential on-target effects on hematology.[15]

References

- 1. Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discmedicine.com [discmedicine.com]

- 3. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Bitopertin | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 7. discmedicine.com [discmedicine.com]

- 8. Disc Medicine Submits FDA NDA for EPP Drug Bitopertin | IRON Stock News [stocktitan.net]

- 9. pharmanow.live [pharmanow.live]

- 10. Bitopertin - Wikipedia [en.wikipedia.org]

- 11. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]

- 15. discmedicine.com [discmedicine.com]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. porphyrianews.com [porphyrianews.com]

- 18. Disc Medicine Submits New Drug Application for Bitopertin in Erythropoietic Protoporphyria and Secures FDA Priority Voucher [quiverquant.com]

- 19. Disc Medicine: Strong Financial Position and Promising Product Pipeline with Bitopertinâs Billion-Dollar Potential - TipRanks.com [tipranks.com]

A Technical Guide to Bitopertin (R-enantiomer) for Research in Erythropoietic Protoporphyria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythropoietic Protoporphyria (EPP) is a rare, inherited metabolic disorder characterized by excruciating phototoxicity due to the accumulation of protoporphyrin IX (PPIX) in erythrocytes. Bitopertin, a selective inhibitor of glycine transporter 1 (GlyT1), has emerged as a promising therapeutic candidate for EPP. By limiting the uptake of glycine, a crucial precursor for heme synthesis, into erythroid precursor cells, Bitopertin effectively reduces the production of PPIX. This technical guide provides a comprehensive overview of the preclinical and clinical research on Bitopertin for EPP, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to Erythropoietic Protoporphyria and the Rationale for Bitopertin

EPP is caused by a deficiency of the enzyme ferrochelatase, the final enzyme in the heme biosynthesis pathway, which leads to the accumulation of the photosensitizer PPIX. When exposed to sunlight, particularly in the blue-violet spectrum, PPIX generates reactive oxygen species that cause severe pain, swelling, and skin lesions. Current management strategies are primarily focused on sunlight avoidance, which significantly impacts patients' quality of life.

Bitopertin offers a novel, disease-modifying approach by targeting the initial step of heme synthesis. As a potent and selective inhibitor of GlyT1, Bitopertin reduces the availability of glycine, a key substrate for δ-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in erythroid heme synthesis. This upstream regulation of the heme pathway leads to a reduction in the downstream accumulation of PPIX.[1][2]

Mechanism of Action of Bitopertin in EPP

Bitopertin's therapeutic effect in EPP is mediated through the inhibition of GlyT1 on the surface of developing red blood cells.[3] This inhibition curtails the transport of glycine into the cell, thereby limiting the substrate available for ALAS2 to initiate heme synthesis. The reduced flux through the heme pathway results in a decreased production and accumulation of PPIX.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of Bitopertin have been evaluated in both preclinical models and clinical trials in patients with EPP. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Efficacy of Bitopertin in a Mouse Model of EPP

| Parameter | Treatment Group | Outcome | Reference |

| Blood PPIX Levels | Bitopertin | >40% reduction compared to controls | [4] |

| Liver PPIX Levels | Bitopertin | Reduction in liver PPIX levels | [4] |

| Liver Histopathology | Bitopertin | Reduced evidence of cholestasis and fibrosis | [4] |

Table 2: Clinical Efficacy of Bitopertin in the BEACON Phase 2 Trial (Open-Label)

| Parameter | 20 mg Bitopertin | 60 mg Bitopertin | Reference |

| Mean Reduction in PPIX | ~30% | ~40% (p<0.001 vs. placebo) | [5] |

| Sunlight Tolerance (Time to Prodrome) | - | 3-fold longer time in the sun before symptoms | [5] |

| Phototoxic Reactions | 93% reduction in the number of reactions | 93% reduction in the number of reactions | [5] |

| Patient-Reported Improvement | 12/13 participants reported their EPP was "much better" or "a little better" | 12/13 participants reported their EPP was "much better" or "a little better" | [5] |

Table 3: Clinical Efficacy of Bitopertin in the AURORA Phase 2 Trial (Placebo-Controlled)

| Parameter | 20 mg Bitopertin | 60 mg Bitopertin | Placebo | Reference |

| Mean Reduction in PPIX | - | ~40% | - | [6] |

| Light Tolerance Improvement | Nominally significant (p=0.026) | Nominally significant (p=0.013) | - | [6] |

| Reduction in Phototoxic Reactions | - | Statistically significant (p=0.011) with a 75.3% reduction | - | [6] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical and clinical studies of Bitopertin for EPP.

Preclinical Studies in a Mouse Model of EPP

-

Animal Model: The Fechm1Pas/m1Pas mouse model, which recapitulates the key features of human EPP, was utilized.[4]

-

Bitopertin Administration: Bitopertin was administered orally, mixed with the chow, at doses of 100 ppm and 200 ppm.[7]

-

PPIX Quantification:

-

Whole blood was collected from the mice.

-

Erythrocytes were lysed, and PPIX was extracted using an acidic solvent.

-

PPIX levels were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

-

Assessment of Liver Fibrosis:

-

Liver tissues were harvested and fixed in 10% neutral buffered formalin.

-

Tissues were embedded in paraffin and sectioned.

-

Sections were stained with Sirius Red to visualize collagen deposition.[1]

-

The extent of fibrosis was quantified by measuring the collagen-positive area using digital image analysis.[1]

-

Clinical Trials in Patients with EPP (BEACON and AURORA)

-

Study Design: The BEACON trial was a Phase 2, open-label, randomized study, while the AURORA trial was a Phase 2, randomized, double-blind, placebo-controlled study.[4][9] Both trials evaluated the safety and efficacy of oral, once-daily Bitopertin at doses of 20 mg and 60 mg.[4][9]

-

Patient Population: Adult patients with a confirmed diagnosis of EPP were enrolled.[4][9]

-

Efficacy Endpoints:

-

Phototoxicity Assessment (Sunlight Challenge):

-

Patients were exposed to a controlled source of visible light with a spectrum similar to sunlight.

-

The duration of exposure was gradually increased.

-

The primary endpoint was the time to the first report of prodromal symptoms (e.g., tingling, burning, or itching). Note: The exact specifications of the light source and exposure protocol may vary between trials and are often detailed in the study-specific protocols.

-

-

PPIX Quantification in Whole Blood:

-

Whole blood samples were collected from patients at specified time points throughout the trial.

-

Samples were protected from light to prevent PPIX degradation.

-

PPIX was extracted from erythrocytes and quantified using a validated LC-MS/MS method.[8]

-

Visualizations of Experimental Workflows and Logical Relationships

Preclinical Study Workflow

Clinical Trial Workflow (AURORA Trial as an Example)

Conclusion

Bitopertin represents a significant advancement in the potential treatment of erythropoietic protoporphyria. Its targeted mechanism of action, which addresses the underlying pathophysiology of the disease by reducing PPIX production, has been supported by robust preclinical and clinical data. The quantitative results from the BEACON and AURORA trials demonstrate a consistent and clinically meaningful reduction in PPIX levels, leading to improved sunlight tolerance and a decrease in phototoxic reactions for patients with EPP. The experimental protocols and workflows outlined in this guide provide a framework for further research and development in this promising area. As Bitopertin progresses through further clinical evaluation, it holds the potential to become a transformative therapy for individuals living with the debilitating effects of EPP.

References

- 1. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. porphyrianews.com [porphyrianews.com]

- 3. Quantifying Stained Liver Tissue [imagej.net]

- 4. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirius Red staining of murine tissues [protocols.io]

- 6. discmedicine.com [discmedicine.com]

- 7. discmedicine.com [discmedicine.com]

- 8. Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.emory.edu [med.emory.edu]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Bitopertin (R enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitopertin (RG1678) is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2] Its R-enantiomer, in particular, has been the subject of significant research.[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased extracellular glycine concentrations.[4] This has two major, distinct therapeutic implications. In the central nervous system, elevated glycine levels potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which is a therapeutic strategy being investigated for schizophrenia.[4][5] In erythroid precursor cells, inhibiting glycine uptake can modulate heme biosynthesis, a pathway relevant to the treatment of certain hematologic disorders like erythropoietic protoporphyria.[6][7]

These application notes provide detailed protocols for two key in vitro assays to characterize the activity of the R enantiomer of Bitopertin: a [³H]-Glycine Uptake Inhibition Assay and a competitive radioligand binding assay.

Data Presentation

The following tables summarize the in vitro pharmacological data for Bitopertin, with a focus on its R enantiomer where specified.

Table 1: In Vitro Potency of Bitopertin

| Assay Type | Target | Cell Line/System | Ligand | Parameter | Value (nM) | Reference(s) |

| Glycine Uptake Inhibition | Human GlyT1b | CHO cells | [³H]-Glycine | IC₅₀ | 25 ± 2 | [1] |

| Glycine Uptake Inhibition | Mouse GlyT1b | CHO cells | [³H]-Glycine | IC₅₀ | 22 ± 5 | [1] |